3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

Catalog No.
S12571901
CAS No.
M.F
C5H9BrO2S
M. Wt
213.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

Product Name

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

IUPAC Name

3-bromo-3-methylthiolane 1,1-dioxide

Molecular Formula

C5H9BrO2S

Molecular Weight

213.10 g/mol

InChI

InChI=1S/C5H9BrO2S/c1-5(6)2-3-9(7,8)4-5/h2-4H2,1H3

InChI Key

DMCRORNOBOZTAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)Br

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide is a sulfur-containing organic compound characterized by its unique tetrahydrothiophene structure, which includes a bromine atom and a methyl group at the 3-position. The molecular formula for this compound is C5H9BrO2S, and it features a thiophene ring that is saturated with two oxygen atoms in the form of sulfone groups. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its interesting chemical properties and reactivity.

The reactivity of 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide can be attributed to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. It can undergo various reactions such as:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.
  • Reduction Reactions: The sulfone groups can be reduced to thiols or sulfides under appropriate conditions.

The synthesis of 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with the preparation of 2,5-dihydrothiophene-1,1-dioxide.
  • Bromination: Bromination can be achieved using reagents such as N-bromosuccinimide in aqueous conditions to add bromine across the double bond of the thiophene ring.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method avoids the use of highly toxic molecular bromine and utilizes water as a solvent, making it a greener alternative for synthesis .

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Material Science: Its unique properties may find use in developing new materials with specific electrical or optical characteristics.
  • Biological Research: It can be utilized in studies exploring the biological effects of sulfur-containing compounds.

Interaction studies involving 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide are essential for understanding its reactivity and potential biological effects. These studies often focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with enzymes or receptors can provide insights into its pharmacological potential.
  • Toxicity Assessments: Evaluating any toxic effects on cells or organisms helps determine safety for potential applications.

Several compounds share structural similarities with 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-4-methylthiopheneContains hydroxyl groupExhibits different reactivity due to hydroxyl
4-BromothiophenolAromatic thiolMore stable due to aromaticity
TetrahydrothiopheneLacks bromine substitutionServes as a precursor for many derivatives
3-Aminotetrahydrothiophene 1,1-dioxideContains an amino groupPotentially more reactive due to amine functionality

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

211.95066 g/mol

Monoisotopic Mass

211.95066 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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